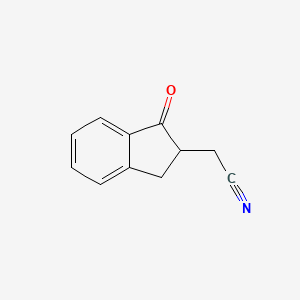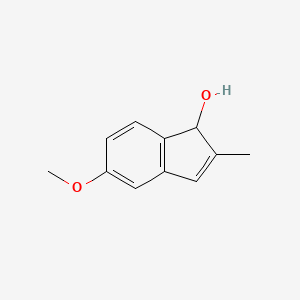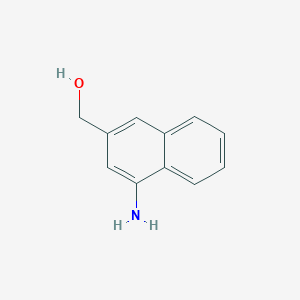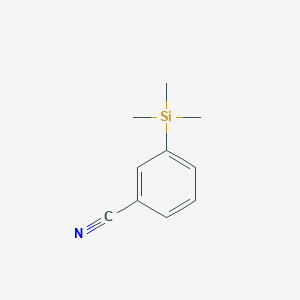
3-Trimethylsilylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trimethylsilylbenzonitrile is an organic compound with the molecular formula C10H13NSi. It is a derivative of benzonitrile where a trimethylsilyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Trimethylsilylbenzonitrile can be synthesized through various methods. One common approach involves the reaction of benzonitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of benzonitrile to the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Trimethylsilylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzene ring can undergo oxidation to form benzoic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like halides and bases are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted benzonitriles.
Reduction: 3-Trimethylsilylbenzylamine.
Oxidation: 3-Trimethylsilylbenzoic acid.
Aplicaciones Científicas De Investigación
3-Trimethylsilylbenzonitrile is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds.
Medicine: Investigated for its potential in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Trimethylsilylbenzonitrile involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and nitrile groups. The trimethylsilyl group can stabilize reaction intermediates, making it a valuable reagent in organic synthesis. The nitrile group can undergo transformations to form amines, acids, and other functional groups, facilitating the synthesis of diverse compounds.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: Lacks the trimethylsilyl group, making it less reactive in certain synthetic applications.
3-Trimethylsilylbenzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity and applications.
3-Trimethylsilylbenzoic Acid: An oxidation product of 3-Trimethylsilylbenzonitrile, used in different contexts.
Uniqueness
This compound is unique due to the presence of both the trimethylsilyl and nitrile groups, which confer distinct reactivity and stability. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical transformations.
Propiedades
Número CAS |
82142-18-5 |
|---|---|
Fórmula molecular |
C10H13NSi |
Peso molecular |
175.30 g/mol |
Nombre IUPAC |
3-trimethylsilylbenzonitrile |
InChI |
InChI=1S/C10H13NSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-7H,1-3H3 |
Clave InChI |
BVZASOLZJLCETJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC(=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


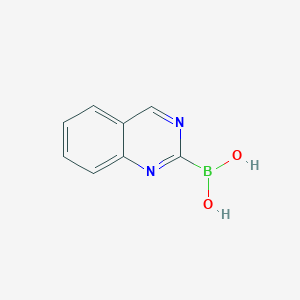
![6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15071239.png)
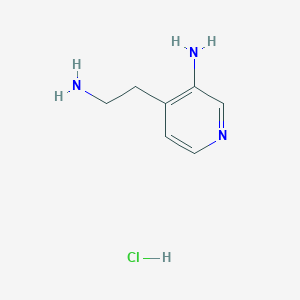

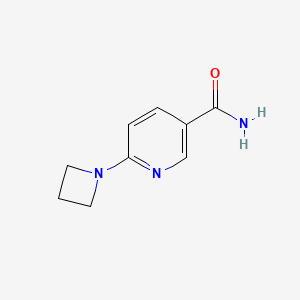
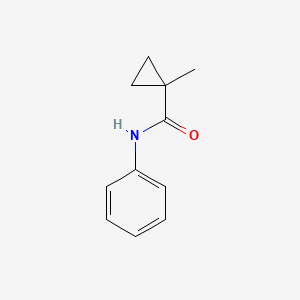
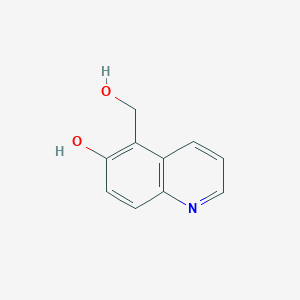
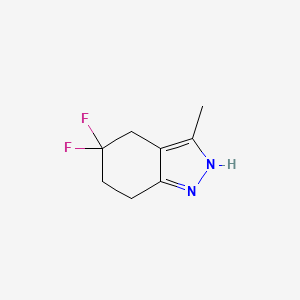

![3-Methyl-2-azaspiro[5.5]undecane](/img/structure/B15071293.png)
![5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15071301.png)
